2,2,5-Trimethylheptan-4-ol
Description
2,2,5-Trimethylheptan-4-ol (CAS: 66256-42-6) is a branched tertiary alcohol with the hydroxyl group positioned on the fourth carbon of a heptane backbone. Its structure includes methyl substituents at the 2nd, 2nd, and 5th carbon positions, conferring significant steric hindrance and reduced molecular symmetry. This compound is of interest in organic synthesis and force field optimization studies due to its unique steric and electronic properties . Experimental data from systematic force field parameterization efforts report key properties, such as a reference temperature of 289.15 K and a parameter value of 5.30 (likely related to density or solubility) .
Properties
CAS No. |
66256-42-6 |
|---|---|
Molecular Formula |
C10H22O |
Molecular Weight |
158.28 g/mol |
IUPAC Name |
2,2,5-trimethylheptan-4-ol |
InChI |
InChI=1S/C10H22O/c1-6-8(2)9(11)7-10(3,4)5/h8-9,11H,6-7H2,1-5H3 |
InChI Key |
JHHGGYCQTXZCTL-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)C(CC(C)(C)C)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,5-Trimethylheptan-4-ol can be achieved through several methods. One common approach involves the Grignard reaction, where a suitable alkyl halide reacts with a Grignard reagent, followed by hydrolysis to yield the desired alcohol. For instance, the reaction of 2,2,5-trimethylheptan-4-one with a Grignard reagent such as methylmagnesium bromide, followed by acidic hydrolysis, can produce 2,2,5-Trimethylheptan-4-ol.
Industrial Production Methods
Industrial production of 2,2,5-Trimethylheptan-4-ol typically involves large-scale chemical processes that ensure high yield and purity. Catalytic hydrogenation of the corresponding ketone or aldehyde is a common method used in industrial settings. This process involves the use of metal catalysts such as palladium or platinum under controlled temperature and pressure conditions.
Chemical Reactions Analysis
Types of Reactions
2,2,5-Trimethylheptan-4-ol undergoes various chemical reactions, including:
Oxidation: The alcohol can be oxidized to form the corresponding ketone or aldehyde using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of the compound can yield hydrocarbons, typically using reducing agents like lithium aluminum hydride.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with halogenating agents or other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) for halogenation.
Major Products Formed
Oxidation: 2,2,5-Trimethylheptan-4-one or 2,2,5-Trimethylheptanal.
Reduction: 2,2,5-Trimethylheptane.
Substitution: 2,2,5-Trimethylheptyl chloride or bromide.
Scientific Research Applications
2,2,5-Trimethylheptan-4-ol has several applications in scientific research:
Chemistry: Used as a solvent and reagent in organic synthesis.
Biology: Investigated for its potential effects on biological systems and as a model compound in biochemical studies.
Medicine: Explored for its potential therapeutic properties and as an intermediate in the synthesis of pharmaceuticals.
Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2,2,5-Trimethylheptan-4-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the compound’s hydrophobic nature allows it to interact with lipid membranes, potentially affecting membrane fluidity and permeability.
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize the properties of 2,2,5-Trimethylheptan-4-ol, it is compared below with structurally related alcohols: 2,2,6-Trimethylheptan-3-ol and 2,4,6-Trimethylheptan-4-ol . These isomers differ in hydroxyl group placement and branching patterns, leading to variations in physicochemical behavior.
2.1 Structural and Property Comparison
| Compound Name | CAS Number | Reference Temperature (K) | Key Parameter 1 | Key Parameter 2 |
|---|---|---|---|---|
| 2,2,5-Trimethylheptan-4-ol | 66256-42-6 | 289.15 | 5.30 | - |
| 2,2,6-Trimethylheptan-3-ol | - | 463.00 | 121 | - |
| 2,4,6-Trimethylheptan-4-ol | 60836-07-9 | 294.15 | 680.37 | 823.00 |
Note: Parameters are derived from force field optimization studies; "Key Parameter 1/2" may correlate with density, solubility, or intermolecular interaction terms .
2.2 Key Observations
Branching and Symmetry :
- 2,2,5-Trimethylheptan-4-ol exhibits asymmetric branching, reducing its melting/boiling point compared to the more symmetric 2,4,6-Trimethylheptan-4-ol (294.15 K vs. 823.00 in Key Parameter 2). Increased symmetry enhances packing efficiency, raising phase transition temperatures .
- The 2,2,6-isomer’s higher Reference Temperature (463.00 K) suggests stronger intermolecular forces, possibly due to the hydroxyl group’s placement on the 3rd carbon, altering hydrogen-bonding networks.
- This aligns with trends observed in analogous compounds (e.g., 3,3,5-Trimethylheptan-4-ol’s reaction with HBr produces brominated products dependent on carbocation stability) .
Solubility and Density :
Research Implications
The data underscore the importance of molecular geometry in dictating physicochemical properties. For instance, force field models optimized using these compounds must account for steric and electronic effects to accurately predict liquid-phase behavior . Furthermore, synthetic applications (e.g., alkylation or esterification) of 2,2,5-Trimethylheptan-4-ol may require tailored catalysts to overcome its steric constraints.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
